2-Chloro-6-(4-chlorophenoxy)benzoic acid
Overview
Description
2-Chloro-6-(4-chlorophenoxy)benzoic acid is an organic compound that belongs to the class of chlorinated benzoic acids It is characterized by the presence of two chlorine atoms and a phenoxy group attached to the benzoic acid core
Mechanism of Action
Target of Action
The primary target of 2-Chloro-6-(4-chlorophenoxy)benzoic acid, also known as CBA, is TMEM206 , a Transient Receptor Potential Melastatin member 4 . TMEM206 is a chloride ion channel that is activated at low pH and conducts chloride ions across plasma and vesicular membranes .
Mode of Action
CBA inhibits TMEM206 mediated currents . It acts as a small molecule inhibitor of TMEM206, with an IC50 of 9.55 µM at low pH .
Biochemical Pathways
TMEM206 regulates many physiological functions, including cell volume, vesicular acidification, transepithelial transport, and cellular signaling . It was reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells .
Pharmacokinetics
It is known that cba is a cell-penetrant compound , suggesting that it can cross cell membranes and reach its target within cells. More research is needed to fully understand the pharmacokinetics of CBA.
Result of Action
Despite this, CBA is a potent inhibitor for functional studies at pH 4.5 and may be a promising scaffold for the development of future TMEM206 inhibitors .
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be inferred that it may interact with enzymes, proteins, and other biomolecules through its chloro and carboxylic acid groups
Cellular Effects
It has been found that a similar compound, 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), inhibits TMEM206 mediated currents and does not contribute to acid-induced cell death in colorectal cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-chlorophenoxy)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-chlorophenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-chlorophenoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-6-(4-chlorophenoxy)benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: This compound shares a similar structure but has an acetamido group instead of a carboxylic acid group.
4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid: Another structurally related compound with a naphthyloxy group.
4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid: This compound has a propanamido group and an additional methyl group.
Uniqueness
2-Chloro-6-(4-chlorophenoxy)benzoic acid is unique due to its specific substitution pattern and the presence of both chlorine and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-(4-chlorophenoxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-4-6-9(7-5-8)18-11-3-1-2-10(15)12(11)13(16)17/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYARPPLDJFYHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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